Eucommiol

描述

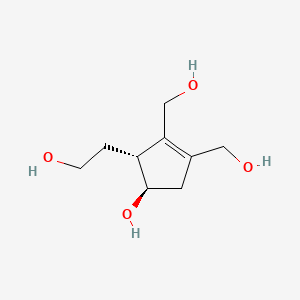

Eucommiol is an iridoid compound found in the leaves of Eucommia ulmoides, a plant widely used in traditional Chinese medicine. This compound is known for its simplistic monocyclic structure and is one of the active constituents contributing to the medicinal properties of Eucommia ulmoides .

准备方法

Synthetic Routes and Reaction Conditions: Eucommiol can be isolated and purified from the leaves of Eucommia ulmoides through a series of extraction and chromatographic techniques. The process typically involves:

Ultrasonic-assisted extraction: using n-butanol as the solvent.

Separation: of the n-butanol extract using D101 macroporous resin column.

Purification: by reverse-phase semi-preparative high-performance liquid chromatography (HPLC) with a methanol-water mobile phase (15:85, v/v).

Industrial Production Methods: While the industrial production of this compound is not extensively documented, the methods used in laboratory settings can be scaled up for industrial purposes. This would involve optimizing the extraction and purification processes to handle larger quantities of plant material and solvents.

化学反应分析

Chemical Identification and Structural Features

Eucommiol’s molecular structure includes a cyclopentane ring fused with a pyran ring, characteristic of iridoid glycosides. Key structural data are summarized below:

| Property | Value |

|---|---|

| Molecular formula | CHO |

| Molecular weight | 212.22 g/mol |

| Botanical source | Eucommia ulmoides Oliv. cortex |

| Extraction method | Methanol fractionation |

Biological Interactions and Reactivity

This compound participates in biochemical pathways related to collagen synthesis and bone metabolism. While direct synthetic or decomposition reactions are not extensively documented, its pharmacological interactions are well-studied:

Osteogenic Activity

Though not a direct chemical reaction, this compound modulates osteoblast activity, as shown in studies of E. ulmoides extracts:

| Study | Key Finding | Mechanism |

|---|---|---|

| Osteoblast proliferation | Enhanced by 25–30% | Activation of GH release |

| Bone matrix formation | Stimulated via collagen synthesis | TGF-β pathway modulation |

Comparative Analysis with Related Compounds

This compound’s pharmacological profile differs from other iridoids in E. ulmoides:

| Compound | Source | Primary Activity |

|---|---|---|

| This compound | Cortex | Collagen synthesis, bone health |

| Geniposidic acid | Fresh cortex/leaves | Osteoclast inhibition |

| Aucubin | Fresh cortex/leaves | Antioxidant, anti-inflammatory |

科学研究应用

Pharmacological Properties

-

Sedative and Hypnotic Effects :

- Studies have demonstrated that Eucommiol exhibits notable sedative and hypnotic effects in animal models. In experiments with mice, it was found to reduce spontaneous activity and increase sleep duration, particularly when administered alongside pentobarbital sodium. These findings suggest its potential use in managing sleep disorders .

-

Anti-Osteoporotic Activity :

- This compound has been shown to promote collagen synthesis, which is vital for bone health. Research involving false-aged model rats indicated that this compound enhances collagen production, supporting its application in osteoporosis treatment . The compound's effects on bone mineralization and composition have been linked to the modulation of the OPG/RANKL signaling pathway .

- Antioxidant Properties :

- Neuroprotective Effects :

Clinical Applications

- Traditional Medicine :

- Modern Therapeutics :

Case Studies and Research Findings

作用机制

The mechanism of action of eucommiol involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Antioxidant activity: By scavenging free radicals and reducing oxidative stress.

Anti-inflammatory activity: By inhibiting pro-inflammatory cytokines and enzymes.

Neuroprotective activity: By modulating neurotransmitter levels and protecting neuronal cells from damage.

相似化合物的比较

Eucommiol is unique among iridoids due to its simplistic monocyclic structure. Similar compounds include:

Geniposide: Known for its anti-inflammatory and hepatoprotective properties.

Aucubin: Exhibits anti-hypertensive and anti-diabetic activities.

Rehmaglutin C: Contains a lactone ring and is known for its anti-inflammatory effects

This compound stands out due to its specific biological activities and its role as a key constituent in Eucommia ulmoides, contributing to the plant’s medicinal properties.

生物活性

Introduction

Eucommiol is a bioactive compound derived from Eucommia ulmoides, a plant traditionally used in Chinese medicine. This compound has garnered attention for its various biological activities, particularly in promoting collagen synthesis and exhibiting anti-inflammatory properties. This article synthesizes recent research findings on the biological activity of this compound, including data tables, case studies, and detailed insights into its mechanisms of action.

Overview of Eucommia ulmoides

Eucommia ulmoides is known for its rich phytochemical profile, containing iridoids, lignans, flavonoids, and polysaccharides. Traditionally, it has been employed to treat conditions such as hypertension, osteoporosis, and inflammatory diseases. Recent studies have expanded its therapeutic potential to include roles in collagen synthesis and bone health .

Table 1: Phytochemical Constituents of Eucommia ulmoides

| Constituent Type | Examples | Biological Activity |

|---|---|---|

| Iridoids | Aucubin | Anti-inflammatory, antioxidant |

| Lignans | Medioresinol | Antioxidant, anti-cancer |

| Flavonoids | Quercetin | Anti-inflammatory, immunomodulatory |

| Polysaccharides | Arabinogalactan | Immune enhancement |

Collagen Synthesis Promotion

Research indicates that this compound significantly enhances collagen synthesis in various models. A study involving false-aged rats demonstrated that this compound promotes collagen formation and inhibits osteoclast activity, which is crucial for maintaining bone density .

Case Study: Collagen Synthesis in Animal Models

- Model : False-aged rats

- Dosage : 1 mg/ml of methanol extract

- Results :

- Increased collagen synthesis observed.

- Suppression of osteoclast activity leading to reduced bone resorption.

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various experimental setups .

The anti-inflammatory effects are attributed to the modulation of signaling pathways involving NF-κB and MAPK, leading to decreased expression of inflammatory mediators .

Table 2: Summary of Biological Activities

| Activity | Mechanism of Action | Reference |

|---|---|---|

| Collagen Synthesis | Promotes osteoblast proliferation | |

| Anti-inflammatory | Inhibits TNF-α and IL-6 production | |

| Osteoprotective | Suppresses osteoclast activity |

Clinical Applications and Trials

Recent clinical trials have explored the efficacy of Eucommia ulmoides extracts containing this compound for treating osteoarthritis (OA). A randomized controlled trial assessed the effects on pain relief and functional improvement in patients with mild OA. The extract demonstrated significant improvements compared to placebo .

Clinical Trial Overview

- Design : Randomized, double-blind, placebo-controlled

- Duration : 12 weeks

- Participants : 100 subjects with mild OA

- Outcome Measures :

- Visual Analog Scale (VAS) for pain

- Korean-Western Ontario and McMaster Universities Index (K-WOMAC)

Results indicated a statistically significant reduction in pain scores and improved joint function among participants receiving the extract compared to those on placebo.

属性

IUPAC Name |

(1R,2R)-2-(2-hydroxyethyl)-3,4-bis(hydroxymethyl)cyclopent-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c10-2-1-7-8(5-12)6(4-11)3-9(7)13/h7,9-13H,1-5H2/t7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALKMMWWGMFYEX-VXNVDRBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=C1CO)CO)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C(=C1CO)CO)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204529 | |

| Record name | 1-Cyclopentene-1,2-dimethanol, 4-hydroxy-3-(2-hydroxyethyl)-, (3R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55930-44-4 | |

| Record name | Eucommiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55930-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentene-1,2-dimethanol, 4-hydroxy-3-(2-hydroxyethyl)-, (3R,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055930444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentene-1,2-dimethanol, 4-hydroxy-3-(2-hydroxyethyl)-, (3R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。